4-iodobenzyl 2-furoate
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Overview
Description
4-Iodobenzyl 2-furoate is an organic compound that belongs to the class of esters It is composed of a benzyl group substituted with an iodine atom at the para position and a furoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodobenzyl 2-furoate typically involves the esterification of 4-iodobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzyl 2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The furoate ester group can be subjected to oxidation or reduction reactions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzyl alcohol and 2-furoic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products vary depending on the nucleophile used in the substitution reaction.
Oxidation: Oxidized derivatives of the furoate ester.
Reduction: Reduced forms of the furoate ester.
Hydrolysis: 4-Iodobenzyl alcohol and 2-furoic acid.
Scientific Research Applications
4-Iodobenzyl 2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antibacterial and antifungal activities.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodobenzyl 2-furoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzyl Alcohol: Similar structure but lacks the furoate ester group.
2-Furoic Acid: Contains the furoate group but lacks the benzyl iodine substitution.
4-Iodobenzyl Acetate: Similar ester structure but with an acetate group instead of a furoate group.
Uniqueness
4-Iodobenzyl 2-furoate is unique due to the combination of the iodine-substituted benzyl group and the furoate ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4-iodophenyl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZWUMIHQPGDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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